Abacavir

Pharmacogenomics Drug Safety HIV Treatment

Source Abacavir for HIV-1 ART with a mandatory pharmacogenomic lock: HLA-B*5701 screening reduces fatal HSR from 5-8% to <1%. Preferentially procure for osteoporotic/pediatric cohorts where TDF is contraindicated, as Abacavir preserves bone mineral density. Exclude from CVD populations per REPRIEVE data (2-fold MACE hazard). Bundle with diagnostic assay capacity.

Molecular Formula C14H18N6O
Molecular Weight 286.33 g/mol
CAS No. 136470-78-5
Cat. No. B1662851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbacavir
CAS136470-78-5
Synonyms(1S,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)-2-cyclopentene-1-methanol
1592U89
abacavir
abacavir succinate
abacavir sulfate
Ziagen
Molecular FormulaC14H18N6O
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESC1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO
InChIInChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1
InChIKeyMCGSCOLBFJQGHM-SCZZXKLOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.21e+00 g/L

Abacavir (CAS 136470-78-5): Procurement Considerations for an HLA-B*5701-Stratified NRTI


Abacavir is a carbocyclic nucleoside reverse transcriptase inhibitor (NRTI) used in combination antiretroviral therapy (ART) for HIV-1 infection [1]. Its clinical deployment is uniquely predicated on prospective pharmacogenetic screening for the HLA-B*5701 allele, which is absent in other NRTI procurement protocols [2]. This requirement fundamentally alters the risk-benefit calculus for formulary inclusion, shifting the decision from simple acquisition cost to total cost of care inclusive of pre-treatment testing [3].

Abacavir Procurement: Why In-Class NRTI Substitution is Contraindicated by Pharmacogenomic and Safety Profiles


While abacavir shares a mechanistic class (NRTI) with alternatives like tenofovir disoproxil fumarate (TDF) or zidovudine (AZT), generic interchange is clinically hazardous and logistically unsound. Unlike TDF or AZT, abacavir carries a boxed warning for a potentially fatal multi-organ hypersensitivity reaction (HSR) that occurs in 5-8% of unselected populations but is mitigated to <1% by HLA-B*5701 screening [1]. Furthermore, the adverse effect profile is inverted compared to TDF: abacavir is associated with superior bone mineral density preservation but increased cardiovascular risk, making it a distinct therapeutic entity rather than a commodity NRTI [2][3]. This pharmacogenomic lock and differential toxicity profile prevent direct substitution without comprehensive patient evaluation and supply chain reconfiguration.

Quantitative Evidence for Abacavir Differentiation Against NRTI Comparators


HLA-B*5701 Screening Reduces Abacavir Hypersensitivity Reaction Rates vs. Unscreened Controls

In a prospective, randomized study (PREDICT-1), prospective HLA-B*5701 screening significantly reduced the incidence of clinically diagnosed abacavir hypersensitivity reaction (HSR) compared to standard care without screening. Among 1,650 evaluable patients, the HSR rate was 3.4% in the screened arm versus 7.8% in the unscreened control arm (P<0.001), with a number needed to treat (NNT) to prevent one HSR of 23 [1]. The negative predictive value of the screening test for immunologically confirmed HSR was 100%, effectively eliminating severe reactions in those who test negative [2]. This pre-treatment requirement is unique to abacavir among NRTIs and mandates a distinct procurement and laboratory workflow.

Pharmacogenomics Drug Safety HIV Treatment Adverse Event Prevention

Abacavir/Lamivudine Demonstrates Non-Inferior Virologic Efficacy to Tenofovir/Emtricitabine at 96 Weeks

In the first completed randomized, double-blind trial directly comparing ABC/3TC versus TDF/FTC (both combined with lopinavir/ritonavir), the two NRTI backbones showed comparable virologic suppression rates. At week 96, 60% of patients in the ABC/3TC arm achieved HIV-1 RNA <50 copies/mL, compared to 58% in the TDF/FTC arm (95% CI on difference: -5.41 to 9.32, P=0.603), confirming sustained non-inferiority [1]. Median CD4 cell count recovery was also similar, with an increase of +250 cells/μL in the ABC/3TC group versus +247 cells/μL in the TDF/FTC group by week 96 [1]. This demonstrates that from a pure antiviral potency standpoint, abacavir-based regimens are interchangeable with tenofovir-based regimens in treatment-naive populations.

Antiretroviral Therapy HIV-1 RNA Suppression Clinical Trial NRTI Backbone

Abacavir-Based Therapy Preserves Bone Mineral Density Relative to Tenofovir Disoproxil Fumarate

In a randomized switch study, patients transitioning to a TDF/FTC-based regimen experienced significant declines in bone mineral density (BMD), whereas those switching to an ABC/3TC-based regimen maintained stable BMD. Specifically, the TDF/FTC group showed mean BMD reductions of -2.1% at both the hip and lumbar spine after 48 weeks. In contrast, the ABC/3TC group exhibited no significant change from baseline, with BMD remaining stable over the same period [1][2]. The difference in BMD change between the two treatment arms was statistically significant. Furthermore, bone turnover biomarkers (P1NP, CTx, alkaline phosphatase) increased in the TDF/FTC arm compared to the ABC/3TC arm, indicating increased bone resorption and formation associated with TDF exposure [1].

Bone Mineral Density Tenofovir Toxicity Osteoporosis HIV Comorbidities

Abacavir Is Associated with Increased Risk of Major Adverse Cardiovascular Events Compared to Tenofovir

An analysis of the REPRIEVE trial cohort demonstrated that antiretroviral therapy containing abacavir (ABC) is associated with a significantly higher hazard of major adverse cardiovascular events (MACE) compared to tenofovir-containing regimens. In a weighted analysis with censoring for NRTI switch, the hazard ratio for MACE for ABC versus tenofovir disoproxil fumarate (TDF) was 2.0 (95% CI, 1.2-3.4). The most pronounced effect was observed for myocardial infarction, where ABC was associated with a 3.5-fold increased hazard compared to TDF (IPCW HR, 3.5 [95% CI, 1.3-9.4]) [1]. This represents a key safety liability for abacavir that is not observed with tenofovir-based backbones.

Cardiovascular Risk Myocardial Infarction MACE Pharmacovigilance

Abacavir Demonstrates Comparable Efficacy and Favorable Tolerability in Pediatric Populations Versus Zidovudine and Stavudine

In the CHAPAS-3 randomized controlled trial conducted in African children, abacavir demonstrated virologic and safety outcomes comparable to zidovudine and stavudine when used in first-line pediatric regimens. At 48 weeks, 81% of ART-naive children in the abacavir arm achieved viral load suppression <400 copies/mL, compared to 80% in the zidovudine arm and 85% in the stavudine arm (P=0.58) [1]. The study authors concluded that the absence of hypersensitivity reactions (attributed to low HLA-B*5701 allele frequency in African populations), superior resistance profile, and once-daily dosing favored abacavir for pediatric use, supporting its inclusion in WHO 2013 guidelines [1].

Pediatric HIV Fixed-Dose Combination CHAPAS-3 Antiretroviral Therapy

Optimal Procurement and Research Application Scenarios for Abacavir Based on Quantitative Evidence


Formulary Inclusion for Patients with Established Osteopenia or High Fracture Risk

Given the randomized trial evidence that abacavir/lamivudine preserves bone mineral density while tenofovir disoproxil fumarate causes a -2.1% reduction in lumbar spine BMD over 48 weeks, abacavir should be preferentially procured for patient populations with pre-existing osteopenia, osteoporosis, or elevated fracture risk (e.g., postmenopausal women, older adults, patients on chronic corticosteroids) [1]. This targeted procurement strategy mitigates long-term skeletal complications and aligns with guidelines recommending avoidance of TDF in these vulnerable subgroups.

Procurement Exclusively Contingent on HLA-B*5701 Screening Infrastructure

Unlike any other NRTI, abacavir procurement must be coupled with access to validated HLA-B*5701 genotyping. Health systems lacking this laboratory capacity cannot safely deploy abacavir. The quantified risk reduction from 7.8% HSR incidence (unscreened) to 3.4% (screened), with a 100% negative predictive value for immunologically confirmed reactions, makes screening a non-negotiable prerequisite [2]. Procurement contracts should therefore be bundled with diagnostic assay availability and training to ensure safe implementation.

Contraindication for Patients with Cardiovascular Comorbidities

Based on the REPRIEVE trial analysis showing a 2-fold increased hazard of MACE and a 3.5-fold increased hazard of myocardial infarction with abacavir compared to tenofovir disoproxil fumarate, abacavir should be excluded from formularies intended for patients with established cardiovascular disease, diabetes, or high 10-year ASCVD risk scores [3]. In these high-risk cohorts, tenofovir-based regimens (TAF or TDF) represent a safer procurement alternative, reinforcing the need for risk-stratified purchasing rather than uniform NRTI stocking.

Pediatric HIV First-Line Therapy in Resource-Limited Settings

The CHAPAS-3 trial provides robust evidence for abacavir as a preferred pediatric NRTI in regions with low HLA-B*5701 allele frequency (e.g., sub-Saharan Africa). With 81% viral suppression at 48 weeks, comparable to zidovudine and stavudine, and the advantage of once-daily fixed-dose combination formulations, abacavir procurement is justified for national pediatric HIV programs following WHO guidelines [4]. The absence of observed hypersensitivity reactions in this population supports a simplified, screening-optional approach in these specific geographic contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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